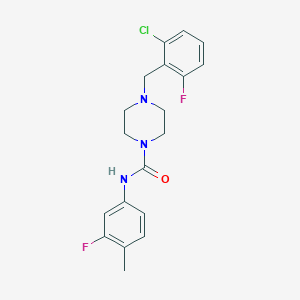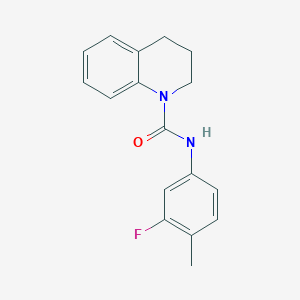![molecular formula C16H14ClF3N2O2 B4284445 N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methoxybenzyl)urea](/img/structure/B4284445.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methoxybenzyl)urea
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-methoxybenzyl)urea, commonly known as CTMU, is a synthetic compound used in scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and differentiation.
Wirkmechanismus
CK2 is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CTMU inhibits CK2 activity by binding to the ATP-binding site of the kinase domain, thereby preventing the transfer of phosphate groups to target proteins.
Biochemical and Physiological Effects
CTMU has been shown to have a significant impact on various biochemical and physiological processes. It has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. CTMU has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CTMU is its high potency and specificity towards CK2. This makes it an ideal tool for studying the role of CK2 in various cellular processes. However, CTMU has some limitations, including its poor solubility in water, which can affect its bioavailability and efficacy in vivo. Additionally, CTMU can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CTMU. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of CTMU. Another direction is the investigation of the role of CK2 in other diseases, such as cardiovascular diseases and metabolic disorders. Additionally, CTMU can be used as a tool to study the molecular mechanisms of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Conclusion
In conclusion, CTMU is a synthetic compound that has been extensively used in scientific research as a tool to study the role of CK2 in various cellular processes. It has a high potency and specificity towards CK2, making it an ideal tool for studying the molecular mechanisms of various diseases. CTMU has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
CTMU has been extensively used in scientific research as a tool to study the role of CK2 in various cellular processes. It has been shown to inhibit CK2 activity in vitro and in vivo, leading to a reduction in cell proliferation and an increase in apoptosis. CTMU has also been used to investigate the role of CK2 in cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]-3-[(2-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O2/c1-24-14-5-3-2-4-10(14)9-21-15(23)22-13-8-11(16(18,19)20)6-7-12(13)17/h2-8H,9H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZUTGKNXWBHJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(3-chlorobenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4284367.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-isopropylphenyl)propyl]urea](/img/structure/B4284378.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea](/img/structure/B4284387.png)

![N-(3-chlorobenzyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284395.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(5-methyl-3-isoxazolyl)urea](/img/structure/B4284404.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B4284408.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-methyl-4-piperidinyl)urea](/img/structure/B4284414.png)
![N-(3-isopropoxypropyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284428.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[1-(4-ethylphenyl)ethyl]urea](/img/structure/B4284439.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-[3-(diethylamino)propyl]urea](/img/structure/B4284442.png)

![1-(ethylsulfonyl)-N'-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-3-piperidinecarbohydrazide](/img/structure/B4284464.png)